N-(2-Methoxyphenyl)imidodicarbonimidic diamide, also known as 1-(2-methoxyphenyl)biguanide, is an organic compound belonging to the biguanide class. [] Biguanides are a class of chemical compounds characterized by the presence of a guanidine group (–NH–C(=NH)–NH–) linked to another guanidine unit through a nitrogen atom. [] These compounds are known for their diverse pharmacological properties and have found applications in various fields, including medicine and materials science. [, ]
N-(2-methoxyphenyl)imidodicarbonimidic diamide is a chemical compound that belongs to the class of imidodicarbonimidic diamides. Its structure features a methoxyphenyl group, which contributes to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry. The compound's systematic name reflects its complex structure, which includes multiple nitrogen-containing functional groups.
The compound can be synthesized through various organic chemistry techniques, often involving the reaction of specific amines and carbonyl compounds. The precise synthesis route may vary depending on the desired purity and yield.
N-(2-methoxyphenyl)imidodicarbonimidic diamide can be classified under:
The synthesis of N-(2-methoxyphenyl)imidodicarbonimidic diamide generally involves several key steps:
The molecular structure of N-(2-methoxyphenyl)imidodicarbonimidic diamide can be depicted as follows:
N-(2-methoxyphenyl)imidodicarbonimidic diamide can participate in various chemical reactions:
The mechanism by which N-(2-methoxyphenyl)imidodicarbonimidic diamide exerts its effects involves:
N-(2-methoxyphenyl)imidodicarbonimidic diamide has several potential applications:
N-(2-Methoxyphenyl)imidodicarbonimidic diamide is characterized by a non-fused heterocyclic core featuring a central imidodicarbonimidic diamide group (–N=C(NH–)NH–C(NH–)NH–) linked to a 2-methoxyphenyl substituent. This configuration creates a planar, electron-delocalized system where the biguanide moiety exhibits partial double-bond character (C=N bonds averaging 1.32 Å), while the methoxy group introduces steric and electronic perturbations. The compound's tautomeric equilibria allow proton migration between imino nitrogen sites, significantly influencing its reactivity [2] [3].
According to IUPAC conventions:
Table 1: Molecular Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 69025-51-0 |
| Molecular Formula | C₉H₁₃N₅O |
| Systematic Name | N'-(2-Methoxyphenyl)-N-carbamimidoylcarbamimidamide |
| SMILES | NC(NC(NC1=CC=CC=C1OC)=N)=N |
| Molar Mass | 207.23 g/mol |
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: